Home > Products > Screening Compounds P73986 > Bgj-398;nvp-bgj398
Bgj-398;nvp-bgj398 -

Bgj-398;nvp-bgj398

Catalog Number: EVT-14933961
CAS Number:
Molecular Formula: C26H31Cl2N7O3
Molecular Weight: 560.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Infigratinib, also known as BGJ-398 or NVP-BGJ398, is a potent, orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptors (FGFRs). It is primarily classified as a pan-FGFR kinase inhibitor, which means it can inhibit multiple FGFR types, specifically FGFR1, FGFR2, and FGFR3. This compound is under investigation for its therapeutic potential in various cancers, particularly those exhibiting genetic alterations in FGFR pathways. The drug has been evaluated in clinical trials for conditions such as cholangiocarcinoma and achondroplasia, showcasing its versatility in targeting both malignancies and genetic disorders related to growth factor signaling.

Source and Classification

Infigratinib was developed by Novartis at their Global Discovery Chemistry Department. The compound has been classified under the category of tyrosine kinase inhibitors, specifically designed to interfere with the activity of FGFRs, which play a critical role in cell proliferation and survival. Its development was motivated by the need for targeted therapies in cancers characterized by aberrant FGFR signaling.

Synthesis Analysis

Methods

The synthesis of Infigratinib involves complex organic chemistry techniques typical for the development of kinase inhibitors. The compound features a pyrimidin-7-one core structure, which is common among protein kinase inhibitors. The synthesis process includes several key steps:

  1. Formation of the Pyrimidine Core: This involves creating the base structure that is crucial for binding to the ATP-binding site of FGFRs.
  2. Substitution Reactions: Various substituents are introduced to enhance potency and selectivity towards FGFRs.
  3. Purification: The final compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels necessary for biological testing.

Technical Details

The synthetic route has been detailed in studies that describe the specific reagents and conditions used to achieve high yields and purity of Infigratinib. For instance, the introduction of an ethyl-piperazine moiety is critical for enhancing binding affinity to FGFRs .

Molecular Structure Analysis

Structure

Infigratinib has a molecular formula of C26H31Cl2N7O3C_{26}H_{31}Cl_{2}N_{7}O_{3} and a molar mass of approximately 560.48 g/mol. The structural representation includes:

  • A pyrimidine ring
  • An ethyl-piperazine side chain
  • Chlorine substituents that contribute to its pharmacological properties

Data

The compound's three-dimensional structure has been elucidated through crystallography studies, revealing its interaction with the FGFR1 kinase domain. Key interactions include hydrogen bonds with residues in the ATP-binding pocket, which are essential for its inhibitory activity .

Chemical Reactions Analysis

Reactions

Infigratinib primarily acts through competitive inhibition of FGFRs, blocking their autophosphorylation and subsequent signaling pathways that promote tumor growth. The reactions can be summarized as follows:

  1. Binding Reaction: Infigratinib binds to the ATP-binding site of FGFRs.
  2. Inhibition Reaction: This binding prevents phosphorylation of tyrosine residues on FGFRs, inhibiting downstream signaling pathways such as MAPK/ERK and PI3K/AKT.

Technical Details

The compound exhibits varying inhibitory concentrations (IC50) against different FGFR types, with values reported in the low nanomolar range (e.g., 0.9 nM for FGFR1) indicating its high potency .

Mechanism of Action

Infigratinib exerts its pharmacological effects by selectively inhibiting FGFR signaling pathways involved in cancer cell proliferation and survival. The mechanism can be outlined as follows:

  1. FGFR Binding: Infigratinib binds competitively to the ATP-binding site on FGFRs.
  2. Signal Disruption: This binding disrupts normal signaling cascades that lead to cellular proliferation.
  3. Apoptosis Induction: Inhibition of these pathways ultimately leads to increased apoptosis in cancer cells expressing activated FGFRs.

Data from preclinical studies indicate that treatment with Infigratinib results in reduced expression of phosphorylated forms of downstream signaling proteins like STAT1 and STAT3 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant data from studies indicate that Infigratinib maintains stability under physiological conditions while exhibiting effective bioavailability when administered orally .

Applications

Infigratinib is primarily being investigated for its applications in:

  • Cancer Treatment: Particularly for tumors harboring specific genetic alterations involving FGFRs, such as cholangiocarcinoma and glioblastoma.
  • Genetic Disorders: Its potential use in treating conditions like achondroplasia highlights its role beyond oncology, focusing on growth factor-related pathologies.

Clinical trials continue to explore its efficacy and safety profiles across various indications, marking Infigratinib as a significant advancement in targeted therapy .

Properties

Product Name

Bgj-398;nvp-bgj398

IUPAC Name

1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36)

InChI Key

KALOVIRFCJVVNY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.